5-(Hydroxymethyl)-2'-deoxycytidine-d3 is a chemically modified nucleoside that serves as an important building block in the synthesis of nucleic acids. This compound is a stable isotope-labeled derivative of 2'-deoxycytidine, where three hydrogen atoms have been replaced with deuterium, enhancing its utility in various biochemical applications, particularly in studies involving DNA and RNA modifications.
This compound can be synthesized through various chemical methods, often starting from 2'-deoxycytidine or other nucleoside precursors. The presence of deuterium makes it particularly useful in mass spectrometry and nuclear magnetic resonance spectroscopy for tracking and analyzing biological processes involving nucleic acids.
5-(Hydroxymethyl)-2'-deoxycytidine-d3 belongs to the class of nucleosides, specifically categorized under modified nucleosides due to the hydroxymethyl group at the 5-position and the presence of deuterium. It is utilized in molecular biology and medicinal chemistry for its unique properties.
The synthesis of 5-(Hydroxymethyl)-2'-deoxycytidine-d3 typically involves several steps, including protection and deprotection strategies to ensure selective reactions at specific sites on the nucleoside. The synthesis can be achieved through:
The synthesis involves multiple steps, including:
The molecular formula for 5-(Hydroxymethyl)-2'-deoxycytidine-d3 is , with a molecular weight of approximately 260.26 g/mol. The structure includes:
The compound's structural features can be elucidated through techniques such as:
5-(Hydroxymethyl)-2'-deoxycytidine-d3 participates in various chemical reactions relevant to nucleic acid chemistry:
The reactions are typically carried out under controlled conditions to optimize yields and minimize side products. For example, phosphitylation usually employs reagents like N,N-diisopropylchlorophosphoramidite in the presence of bases such as triethylamine .
The mechanism by which 5-(Hydroxymethyl)-2'-deoxycytidine-d3 functions primarily involves its incorporation into DNA during synthesis. Once incorporated, it can influence:
Studies indicate that hydroxymethylation can impact the binding affinity of transcription factors and other regulatory proteins, thereby influencing cellular processes .
Relevant data from studies show that this compound maintains high purity (>95%) when synthesized correctly .
5-(Hydroxymethyl)-2'-deoxycytidine-d3 has several scientific uses:
This compound exemplifies how modifications to nucleosides can enhance our understanding of genetic regulation and potential therapeutic strategies .
5-(Hydroxymethyl)-2'-deoxycytidine-d3 (C₁₀H₁₂D₃N₃O₅; MW 260.26 g/mol) is a deuterium-labeled analog of endogenous 5-hydroxymethyl-2'-deoxycytidine (5hmdC). The compound features three deuterium atoms at the hydroxymethyl group (–CD₂OH) of the cytosine base (Fig. 1). This strategic isotopic labeling replaces hydrogen atoms (protium) with deuterium (²H), maintaining identical electronic properties and steric bulk while altering bond dissociation energies. The –CD₂OH group exhibits ~18% higher vibrational zero-point energy than its –CH₂OH counterpart, reducing susceptibility to enzymatic oxidation and metabolic degradation. This isotopic substitution is synthetically achieved via sodium borodeuteride reduction of protected 5-formyl-2'-deoxycytidine intermediates or deuteration of hydroxymethyl precursors [1] [6].
Fig. 1: Structural Features
Deuterated Site: N ╱ ╲ C5 ─ C(CD₂OH) ╲ ╱ C
Table 1: Key Molecular Properties
Property | Specification |
---|---|
Molecular Formula | C₁₀H₁₂D₃N₃O₅ |
Molecular Weight | 260.26 g/mol |
Deuterium Positions | 5-hydroxymethyl group (–CD₂OH) |
Purity | >95% (HPLC) |
Storage Conditions | +4°C (short-term); –20°C (long-term) |
The non-deuterated analog 5hmdC (CAS 7226-77-9; C₁₀H₁₅N₃O₅; MW 257.24 g/mol) serves as a critical epigenetic nucleoside involved in active DNA demethylation. Key physicochemical distinctions arise from deuterium substitution:
Table 2: Isotopic vs. Non-Isotopic Analog Comparison
Parameter | 5hmdC-d3 | 5hmdC (CAS 7226-77-9) |
---|---|---|
Molecular Formula | C₁₀H₁₂D₃N₃O₅ | C₁₀H₁₅N₃O₅ |
Molecular Weight | 260.26 g/mol | 257.24 g/mol |
Isotopic Substitution | –CD₂OH | –CH₂OH |
Metabolic Half-life | Enhanced (slower oxidation) | Standard |
Key Detection Methods | LC-MS/MS (m/z 260→142 transition) | LC-MS/MS (m/z 257→141 transition) |
5hmdC-d3 serves as a tracer for quantifying dynamic changes in DNA hydroxymethylation, a pivotal epigenetic mark generated via TET-mediated oxidation of 5-methylcytosine (5mC). In mammalian cells, TET enzymes iteratively oxidize 5mC to 5hmdC, then to 5-formylcytidine (5fC), and finally to 5-carboxylcytidine (5caC). Base excision repair (BER) machinery subsequently excises 5fC/5caC, completing demethylation. When incorporated into DNA, 5hmdC-d3 undergoes identical enzymatic processing but generates isotope-tagged intermediates detectable at sub-femtomolar levels. This allows precise mapping of:
The deuterium label in 5hmdC-d3 provides three key advantages for epigenetic research:
Table 3: Research Applications of 5hmdC-d3
Application | Methodology | Key Finding |
---|---|---|
DNA Demethylation Kinetics | LC-MS/MS with isotope dilution | 5hmdC half-life: 6–8 hrs (liver), >2 wks (brain) |
Replication Fork Stability | DNA fiber analysis + olaparib treatment | FANCD2 loss increases fork collapse by 4.2× |
TET Enzyme Activity Profiling | Isotope tracing + CRISPR screens | TET2 oxidation rate: 0.8 pmol/µg DNA/hr |
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